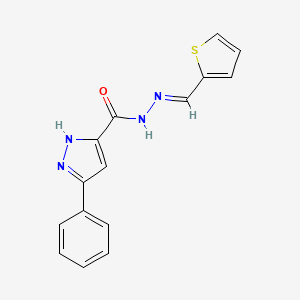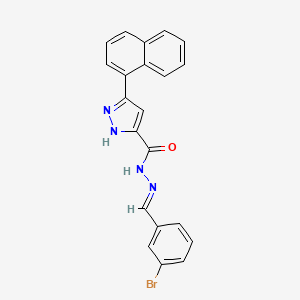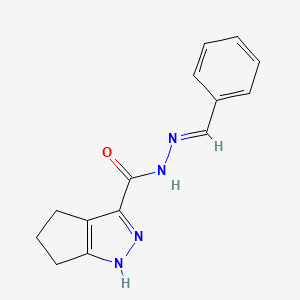
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide is a chemical compound with the molecular formula C14H14N4O. It is known for its unique structure, which includes a cyclopentapyrazole ring fused with a carboxylic acid and a benzylidene-hydrazide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide typically involves the reaction of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid with benzylidene-hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production. This may involve the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid hydrazide: This compound shares a similar core structure but lacks the benzylidene group.
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (4-methyl-benzylidene)-hydrazide: This compound has a similar structure with a methyl group on the benzylidene ring.
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-di-hydroxy-benzylidene)-hydrazide: This compound features hydroxyl groups on the benzylidene ring.
Uniqueness
1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid benzylidene-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylidene-hydrazide moiety, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H14N4O |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N4O/c19-14(13-11-7-4-8-12(11)16-17-13)18-15-9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)(H,18,19)/b15-9+ |
Clave InChI |
QJTMTYSRGMXVMZ-OQLLNIDSSA-N |
SMILES isomérico |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CC=C3 |
SMILES canónico |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11993379.png)
![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)
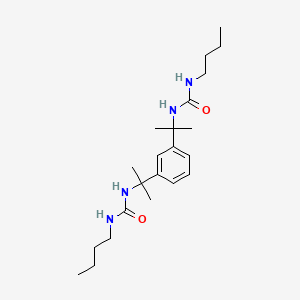
![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)
![(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11993411.png)
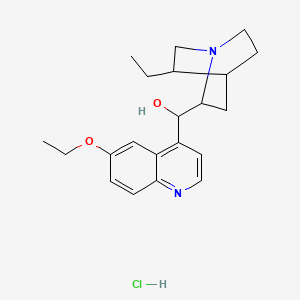
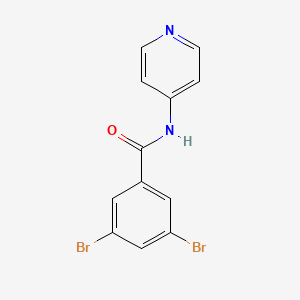

![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)
